![molecular formula C10H11BrO B1267562 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5820-27-9](/img/structure/B1267562.png)

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Übersicht

Beschreibung

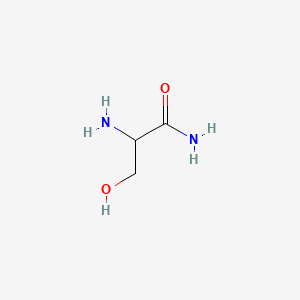

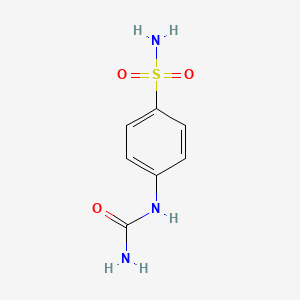

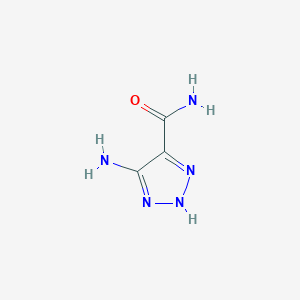

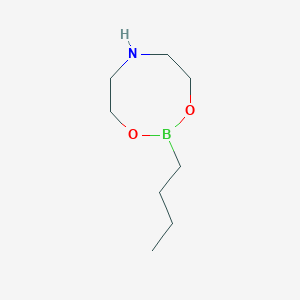

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is 1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

is a chemical compound used in organic synthesis .

Summary of the Application

This compound is used as a building block in the synthesis of more complex organic molecules. It has been used in the preparation of esters of 2,4-dienoic acids via a palladium-catalyzed reaction with methyl acrylate in the presence of triethylamine .

Methods of Application or Experimental Procedures

The specific procedures can vary depending on the target molecule, but a general approach might involve the following steps:

Results or Outcomes

The outcome of the reaction is the formation of esters of 2,4-dienoic acids . The yield and purity of the product can vary depending on the specific conditions used in the reaction.

Application in E2 Reaction

Summary of the Application

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” can be used in E2 reactions . E2 reactions are a type of elimination reaction that results in the formation of a double bond .

Methods of Application or Experimental Procedures

The E2 reaction mechanism involves the use of a base to deprotonate a β-hydrogen on the substrate, leading to the formation of a double bond and the departure of the leaving group . The specific procedures can vary depending on the target molecule and the base used.

Results or Outcomes

The outcome of the E2 reaction is the formation of a double bond .

Application in Thermo Data Engine

Summary of the Application

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” can be used in the Thermo Data Engine (TDE) for pure compounds . TDE is a database that provides thermodynamic data for pure compounds .

Methods of Application or Experimental Procedures

The compound can be used in the TDE by inputting its molecular formula and other relevant parameters into the database . The database then provides the thermodynamic data for the compound .

Results or Outcomes

The outcome of using the compound in the TDE is the acquisition of thermodynamic data for the compound . This data can be used in various scientific research applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-bromo-4-(2-methylprop-2-enoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQSRDPRMBZDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284603 | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

CAS RN |

5820-27-9 | |

| Record name | NSC86579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)